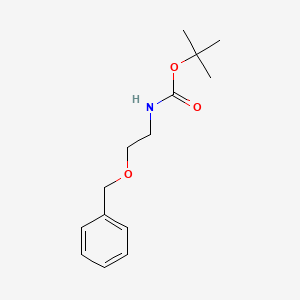

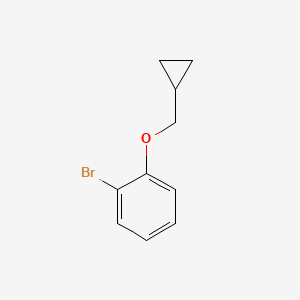

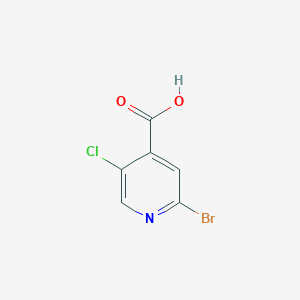

![molecular formula C8H5ClN2O2 B1289008 6-Chlor-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure CAS No. 800402-07-7](/img/structure/B1289008.png)

6-Chlor-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure

Übersicht

Beschreibung

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.

The exact mass of the compound 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

6-Chlor-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure: Derivate wurden auf ihr Potenzial als Fibroblastenwachstumsfaktor-Rezeptor (FGFR)-Inhibitoren untersucht. FGFR sind an verschiedenen Arten von Tumoren beteiligt, und ihre gezielte Blockierung kann eine effektive Strategie für die Krebstherapie sein. Derivate dieser Verbindung haben potente Aktivitäten gegen FGFR1, 2 und 3 gezeigt, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapeutika macht.

Antitumormittel

Die gleichen Derivate wurden auch auf ihre Fähigkeit untersucht, die Proliferation von Brustkrebszellen zu hemmen und Apoptose zu induzieren . Dies deutet darauf hin, dass sie als potente Antitumormittel dienen könnten, insbesondere bei der Behandlung von Brustkrebs, indem sie die Migration und Invasion von Krebszellen hemmen.

Entwicklung von Leitstrukturen

Aufgrund ihres niedrigen Molekulargewichts und ihrer signifikanten FGFR-Inhibitoraktivität gelten diese Derivate als attraktive Leitstrukturen für die weitere Optimierung . Dies ist entscheidend für die Entwicklung effektiverer Medikamente mit besseren pharmakokinetischen Eigenschaften.

Diabetesmanagement

Pyrrolo[2,3-b]pyridin-Derivate wurden mit der Senkung des Blutzuckerspiegels in Verbindung gebracht, was bei der Prävention und Behandlung von Störungen mit erhöhtem Blutzuckerspiegel im Plasma Anwendung finden könnte . Dazu gehören Erkrankungen wie Typ-1-Diabetes, Fettleibigkeit bedingter Diabetes, diabetische Dyslipidämie und Hypertriglyzeridämie.

Behandlung von Herz-Kreislauf-Erkrankungen

Die Fähigkeit dieser Verbindungen, den Blutzuckerspiegel zu senken, deutet auch auf ein mögliches Einsatzgebiet bei der Behandlung von Herz-Kreislauf-Erkrankungen und Bluthochdruck hin, bei denen die Kontrolle des Blutzuckerspiegels von Vorteil ist .

Zukünftige Richtungen

The future directions for research on 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid could involve further exploration of its potential as a therapeutic agent, given its use in the preparation of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial .

Wirkmechanismus

Target of Action

The primary targets of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for experimental purposes

Result of Action

The molecular and cellular effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid’s action are currently unknown

Biochemische Analyse

Biochemical Properties

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as kinases, which are crucial for regulating cellular processes. The interaction with kinases often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway. It also influences gene expression by altering the activity of transcription factors. Furthermore, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, which prevents substrate access and catalysis. This compound can also activate or inhibit signaling pathways by interacting with receptors or signaling proteins. Additionally, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can modulate gene expression by binding to DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products may have different biological activities, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in animal models vary with dosage. At low doses, this compound can selectively inhibit target enzymes and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without adverse effects. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels. Additionally, it can affect the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific cellular compartments. Binding proteins can also sequester 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, affecting its localization and bioavailability. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can localize to specific organelles such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects. Targeting signals, such as nuclear localization sequences, direct the compound to the nucleus, while other modifications can facilitate its transport to mitochondria or other organelles. The subcellular localization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is critical for its activity and function .

Eigenschaften

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDNNLHOKXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621023 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-07-7 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

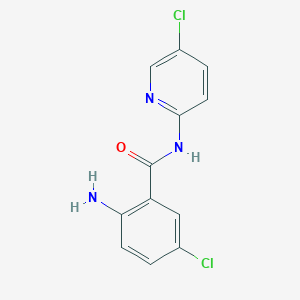

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)